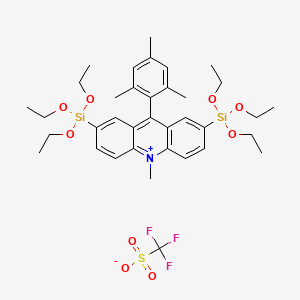
9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the acridinium family, characterized by its acridine core structure, which is often utilized in photoredox catalysis and other chemical transformations.
準備方法
The synthesis of 9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate typically involves multiple steps. . The reaction conditions often require the use of solvents like acetone and catalysts to facilitate the process.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in visible-light mediated oxygenation reactions.
Reduction: It participates in photoredox catalysis, where it can facilitate electron transfer processes.
Substitution: The presence of triethoxysilyl groups allows for further functionalization through substitution reactions.
Common reagents used in these reactions include oxygen, visible light, and various organic substrates. Major products formed from these reactions depend on the specific conditions and reagents used but often include oxygenated or reduced organic compounds .
科学的研究の応用
9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate has several applications in scientific research:
Biology: Its photoredox properties are explored in biological systems for controlled oxidation and reduction reactions.
作用機序
The compound exerts its effects primarily through photoredox catalysis. Upon exposure to visible light, it undergoes excitation and facilitates electron transfer processes. This mechanism involves the generation of reactive oxygen species or other intermediates that can participate in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
Similar compounds include:
9-Mesityl-10-methylacridinium perchlorate: Another acridinium-based compound used in photoredox catalysis.
9-Mesityl-10-phenylacridinium tetrafluoroborate: Known for its applications in hydroamination and hydroetherification reactions.
Compared to these compounds, 9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate offers additional functionalization options due to the presence of triethoxysilyl groups, making it more versatile for further chemical modifications.
特性
分子式 |
C36H50F3NO9SSi2 |
|---|---|
分子量 |
786.0 g/mol |
IUPAC名 |
triethoxy-[10-methyl-7-triethoxysilyl-9-(2,4,6-trimethylphenyl)acridin-10-ium-2-yl]silane;trifluoromethanesulfonate |
InChI |
InChI=1S/C35H50NO6Si2.CHF3O3S/c1-11-37-43(38-12-2,39-13-3)28-17-19-32-30(23-28)35(34-26(8)21-25(7)22-27(34)9)31-24-29(18-20-33(31)36(32)10)44(40-14-4,41-15-5)42-16-6;2-1(3,4)8(5,6)7/h17-24H,11-16H2,1-10H3;(H,5,6,7)/q+1;/p-1 |
InChIキー |
BKTGWUKQFRXHHE-UHFFFAOYSA-M |
正規SMILES |
CCO[Si](C1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)[Si](OCC)(OCC)OCC)C)(OCC)OCC.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



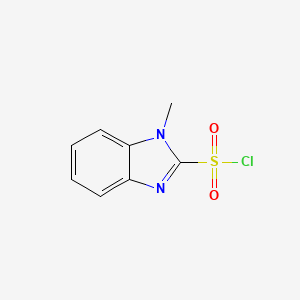

![2,4-Dimethyl-6-[6-(oxan-4-yl)-1-(1-phenylethyl)imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one](/img/structure/B12509203.png)
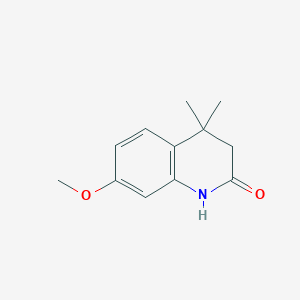

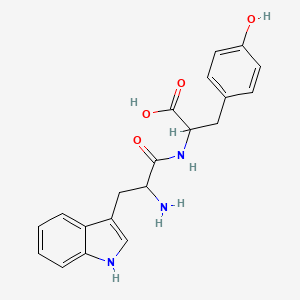
![4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide](/img/structure/B12509222.png)
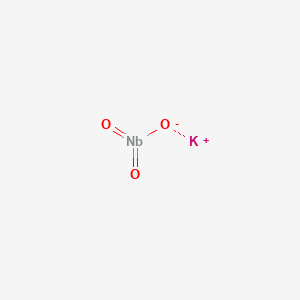
![(2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0^{2,9}.0^{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione](/img/structure/B12509234.png)
![5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509242.png)
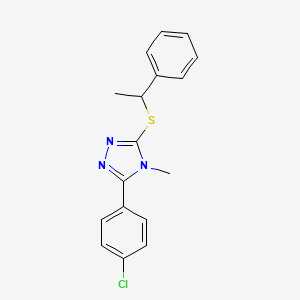
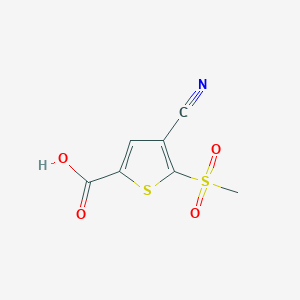
![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)
